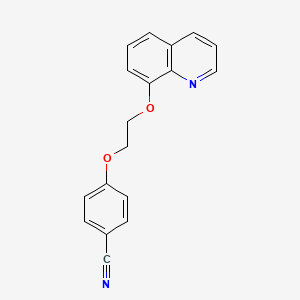

4-(2-Quinolin-8-yloxyethoxy)benzonitrile

Description

Properties

IUPAC Name |

4-(2-quinolin-8-yloxyethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c19-13-14-6-8-16(9-7-14)21-11-12-22-17-5-1-3-15-4-2-10-20-18(15)17/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVMHQBENMQHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)C#N)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Quinolin-8-yloxyethoxy)benzonitrile typically involves the reaction of 8-hydroxyquinoline with 4-(2-bromoethoxy)benzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Quinolin-8-yloxyethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The ethoxy bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Substitution: Bases like potassium carbonate or sodium hydride (NaH) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are commonly used.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Quinolin-8-yloxyethoxy)benzonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It can be used as a fluorescent probe for studying biological systems due to the quinoline moiety’s fluorescence properties.

Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(2-Quinolin-8-yloxyethoxy)benzonitrile depends on its specific application. In biological systems, the quinoline moiety can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Ethoxybenzonitriles

Compounds with halogenated ethoxy groups are structurally analogous but exhibit distinct reactivity and applications:

| Compound | Substituent | Key Properties | Applications | References |

|---|---|---|---|---|

| 4-(2-Bromoethoxy)benzonitrile | Br | Higher electrophilicity due to bromine; used in nucleophilic substitutions | Intermediate in drug synthesis | |

| 4-(2-Chloroethoxy)benzonitrile | Cl | Moderate reactivity; cost-effective for large-scale synthesis | Agrochemical precursors | |

| 4-(2-Fluoroethoxy)benzonitrile | F | Enhanced metabolic stability; low steric hindrance | PET imaging probes |

Key Insight : Halogen size and electronegativity directly influence reactivity. Bromine enhances cross-coupling efficiency, while fluorine improves pharmacokinetic profiles .

Quinoline-Based Derivatives

Quinoline derivatives with modified substituents demonstrate varied biological and physicochemical behaviors:

Key Insight: Substitution at the quinoline 8-position (e.g., ethoxyethoxy vs. benzyloxy) modulates binding affinity to enzymes like topoisomerases .

Benzonitriles with Aromatic Substituents

Variations in the aromatic substituent significantly alter electronic properties:

| Compound | Substituent | Key Property | Application Example | References |

|---|---|---|---|---|

| 4-(p-Tolyloxy)benzonitrile | p-Tolyloxy group | Hydrophobic interactions | Protein-ligand binding studies | |

| 4-[(4-Fluorophenyl)carbonyl]benzonitrile | Fluorophenyl carbonyl | High dipole moment (4.2 D) | Organic electronics | |

| 4-(4-Phenylbutoxy)benzonitrile | Phenylbutoxy chain | Membrane permeability enhancement | Drug delivery systems |

Key Insight : Electron-withdrawing groups (e.g., nitrile, fluorine) enhance dipole moments, favoring applications in charge-transfer materials .

Q & A

Q. What advanced techniques are underutilized in studying this compound’s mechanism of action?

- Methodological Answer :

- Cryo-EM for visualizing interactions with large biomolecules.

- Surface-enhanced Raman spectroscopy (SERS) for trace-level detection in biological matrices.

- In situ XRD to monitor structural changes during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.